Difluoro Atorvastatin Acetonide tert-Butyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

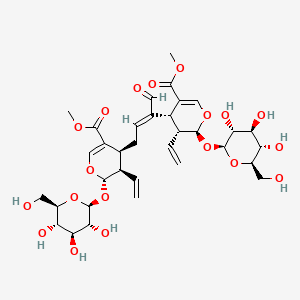

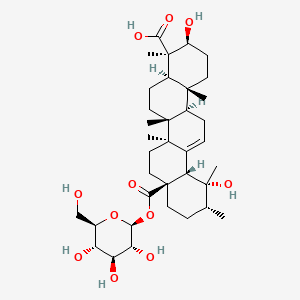

Difluoro Atorvastatin Acetonide tert-Butyl Ester is a synthetic intermediate used in the preparation of Difluoro Atorvastatin . It is also known as an impurity of Atorvastatin .

Molecular Structure Analysis

The molecular formula of Difluoro Atorvastatin Acetonide tert-Butyl Ester is C40H46F2N2O5 . Its molecular weight is 672.80 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving Difluoro Atorvastatin Acetonide tert-Butyl Ester are not detailed in the search results, it is known to be a useful synthetic intermediate in the synthesis of Difluoro Atorvastatin .Physical And Chemical Properties Analysis

Difluoro Atorvastatin Acetonide tert-Butyl Ester has a melting point of 173 - 175°C and a predicted boiling point of 677.4±55.0 °C . Its density is predicted to be 1.17±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Cardiovascular Research

Difluoro Atorvastatin Acetonide tert-Butyl Ester: is a synthetic intermediate in the synthesis of Difluoro Atorvastatin, which is an impurity of Atorvastatin . Atorvastatin is a well-known HMG-CoA reductase inhibitor used to lower blood lipids and prevent cardiovascular diseases. The compound’s role in the synthesis of Atorvastatin derivatives makes it valuable for exploring new treatments and understanding the mechanisms of action of statins in cardiovascular health.

Molecular Imaging

Researchers have utilized derivatives of Atorvastatin, such as [18F]Atorvastatin , for molecular imaging to assess statin-related mechanisms . The synthesis involves a ruthenium-mediated late-stage 18F-deoxyfluorination, which could potentially be adapted for Difluoro Atorvastatin Acetonide tert-Butyl Ester. This application is crucial for understanding patient responses to statin treatment and investigating the reasons behind statin resistance.

Analytical Chemistry

As an analytical standard, Difluoro Atorvastatin Acetonide tert-Butyl Ester is used in research and analytical applications to ensure the accuracy and calibration of analytical instruments . This is essential for quality control and validation of pharmaceutical compounds.

Chemical Synthesis

Difluoro Atorvastatin Acetonide tert-Butyl Ester: serves as a key synthetic intermediate in the preparation of various Atorvastatin derivatives . Its role in chemical synthesis is crucial for the discovery and development of new pharmaceutical agents with potential therapeutic applications.

Atherosclerosis Modeling

In studies related to atherosclerosis, derivatives of Atorvastatin have been used to model the disease in animal studies . Difluoro Atorvastatin Acetonide tert-Butyl Ester could potentially be used in similar research to understand the development of atherosclerotic plaques and test new interventions.

Propiedades

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46)/t31-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOZEZIWLMWZMX-ROJLCIKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoro Atorvastatin Acetonide tert-Butyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.